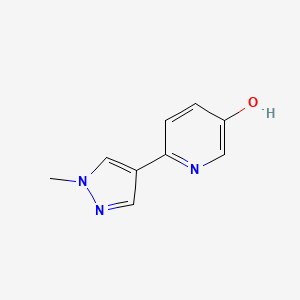

6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol

Vue d'ensemble

Description

6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological and pharmacological properties, making them attractive targets in organic synthesis and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol typically involves the cyclization of 2,6-dichloro-4-methylnicotinonitrile with 3-methyl-5-aminopyrazole under specific conditions . The reaction is carried out in methanol or DMF (dimethylformamide) with the presence of Meldrum’s acid and ketones . The resulting product is then purified using techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, DMF, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the compound's role as an inhibitor of critical signaling pathways involved in cancer progression, particularly in acute myeloid leukemia (AML). For instance, one study identified derivatives of this compound as potent inhibitors of both FLT3 and BCR-ABL pathways, which are frequently mutated in AML cases. The compound demonstrated significant antiproliferative effects on leukemia cell lines with IC₅₀ values as low as 3.65 nM against MOLM14 cells, indicating its potential as a therapeutic agent for resistant AML subtypes .

Case Studies

Other Research Applications

Beyond its anticancer properties, 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol has been investigated for its potential use in other therapeutic areas:

- Neurological Disorders : Some derivatives are being explored for neuroprotective effects.

- Inflammatory Diseases : The compound's ability to modulate inflammatory pathways is under investigation.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Mécanisme D'action

The mechanism of action of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like glycogen synthase kinase-3 by binding to their active sites, thereby modulating their activity . This interaction can lead to various biological effects, such as reduced inflammation or antiviral activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.

Imidazole-containing compounds: Known for their broad range of chemical and biological properties.

Quinolinyl-pyrazoles: These compounds have similar pharmacological profiles and are used in related research applications.

Uniqueness

6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit glycogen synthase kinase-3 and other enzymes sets it apart from other similar compounds .

Activité Biologique

The compound 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol is a derivative of pyridine and pyrazole, two classes of compounds known for their diverse biological activities. This article explores its biological activity, potential therapeutic applications, and the underlying mechanisms based on recent research findings.

Structural Characteristics

The molecular structure of this compound features a pyridine ring substituted with a hydroxyl group and a pyrazole moiety. This unique arrangement is believed to enhance its interaction with various biological targets, potentially leading to significant pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing both pyrazole and pyridine frameworks exhibit notable biological activities, including:

- Antimicrobial Activity : The presence of the pyrazole ring has been associated with antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Effects : Pyrazole derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, certain derivatives have demonstrated selective COX-2 inhibition with minimal gastrointestinal toxicity .

- Anticancer Potential : The structural features of pyrazole-pyridine derivatives suggest potential anticancer activity, particularly through mechanisms involving apoptosis and cell cycle arrest.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Studies have shown that derivatives with similar structures can inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2. For example, compounds displaying IC50 values ranging from 0.034 to 0.052 μM against COX enzymes have been reported .

- Receptor Modulation : The compound may act as a positive allosteric modulator at certain receptor sites, enhancing the binding affinity of endogenous ligands like acetylcholine at muscarinic receptors . This modulation could have implications for treating neurological disorders.

- Oxidative Stress Reduction : Some studies suggest that pyrazole derivatives may exhibit antioxidant properties, contributing to their protective effects against cellular damage .

Research Findings

Recent studies have highlighted various aspects of the biological activity of related compounds:

| Compound | Notable Activities | Mechanism |

|---|---|---|

| This compound | Antimicrobial, anti-inflammatory | Enzyme inhibition, receptor modulation |

| Benzimidazole derivatives | Anticancer | Induction of apoptosis |

| Pyrazole derivatives | COX inhibition | Anti-inflammatory effects |

Case Studies

- Anti-inflammatory Activity : A study evaluated a series of pyrazole derivatives for their anti-inflammatory properties using the carrageenan-induced paw edema model. Compounds showed significant edema inhibition percentages (78.9–96%) compared to standard treatments like celecoxib .

- Anticancer Potential : In vitro studies on similar pyrazole-pyridine compounds revealed their ability to induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents.

Propriétés

IUPAC Name |

6-(1-methylpyrazol-4-yl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-6-7(4-11-12)9-3-2-8(13)5-10-9/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOUVIPOPNTKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.